(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 83902-12-9
VCID: VC17959576
InChI: InChI=1S/C19H20N2O/c1-14-7-6-10-17(15(14)2)19(22)18-11-20-13-21(18)12-16-8-4-3-5-9-16/h3-11,13,19,22H,12H2,1-2H3
SMILES:
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol

CAS No.: 83902-12-9

Cat. No.: VC17959576

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol - 83902-12-9

Specification

CAS No. 83902-12-9
Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
IUPAC Name (3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanol
Standard InChI InChI=1S/C19H20N2O/c1-14-7-6-10-17(15(14)2)19(22)18-11-20-13-21(18)12-16-8-4-3-5-9-16/h3-11,13,19,22H,12H2,1-2H3
Standard InChI Key WUDJJRHZMVVSBH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C(C2=CN=CN2CC3=CC=CC=C3)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol features a benzyl-substituted imidazole ring linked to a 2,3-dimethylphenyl group via a hydroxymethyl bridge. The IUPAC name, (3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanol, reflects its substitution pattern . Key identifiers include:

PropertyValue
CAS Registry Number83902-12-9
Molecular FormulaC₁₉H₂₀N₂O
Molecular Weight292.4 g/mol
InChI KeyWUDJJRHZMVVSBH-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=CC=C1)C(C2=CN=CN2CC3=CC=CC=C3)O)C

The three-dimensional conformation, accessible via PubChem’s interactive models, reveals planar aromatic systems with a sterically hindered hydroxymethyl group .

Synthesis and Purification Strategies

Grignard Reaction Pathway

A key synthesis route involves a Grignard reaction between 4-iodo-1-trityl-1H-imidazole and 2,3-dimethylbenzaldehyde. In a representative procedure :

  • Reagent Preparation: Isopropylmagnesium bromide in tetrahydrofuran.

  • Coupling: Addition of 2,3-dimethylbenzaldehyde at 10–15°C, yielding the trityl-protected intermediate.

  • Deprotection: Acidic cleavage of the trityl group, followed by recrystallization.

This method achieves an 84% yield, with purity confirmed via NMR and mass spectrometry .

Purification Techniques

Chromatographic methods, including silica gel column chromatography and preparative HPLC, are employed to isolate the compound from reaction mixtures. Crystallization from dichloromethane-hexane mixtures enhances purity to pharmacopeial standards .

Analytical Characterization Methods

Chromatographic Profiling

Reversed-phase HPLC using C18 columns and UV detection at 254 nm is standard for quantifying Detomidine Impurity B. Mobile phases often combine acetonitrile and ammonium acetate buffers (pH 4.5), achieving baseline separation from detomidine and other impurities .

Spectroscopic Identification

  • Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 293.2, consistent with the molecular weight .

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals for the benzyl protons (δ 7.25–7.35), imidazole protons (δ 6.95–7.10), and hydroxyl proton (δ 2.50) .

Regulatory and Quality Control Frameworks

Pharmacopeial Standards

Applications in Pharmaceutical Research

Synthetic Intermediate

The compound serves as a precursor in synthesizing detomidine analogs, enabling structure-activity relationship (SAR) studies to develop safer sedatives .

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